2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide -

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-3676452
CAS Number:
Molecular Formula: C20H14Cl2N4O2S2
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Alzheimer's disease: By acting as acetylcholinesterase (AChE) inhibitors. []
  • Diabetes: By acting as α-glucosidase inhibitors. []
  • Bacterial infections: By exhibiting antibacterial activity against various Gram-positive and Gram-negative bacteria. []
  • Urease-related disorders: By acting as urease inhibitors. []
Synthesis Analysis
  • Formation of the 1,3-thiazole ring: This can be achieved through various methods, one common approach involves reacting a substituted thiourea with an alpha-haloketone. []
  • Introduction of the acetamide linker: The synthesized 1,3-thiazole derivative, often containing an amino group, is reacted with bromoacetyl bromide to introduce the bromoacetamide side chain. [, ]
  • Synthesis of the 1,3,4-oxadiazole ring: A carboxylic acid bearing the desired substituent (in this case, 2,4-dichlorophenyl) is converted to the corresponding hydrazide, which then undergoes cyclization to form the 1,3,4-oxadiazole ring. This often involves using reagents like carbon disulfide or phosphorus oxychloride. [, , ]
  • Coupling of the two heterocycles: The final step involves reacting the 1,3,4-oxadiazole derivative containing a thiol group with the bromoacetamide-linked 1,3-thiazole derivative. This S-alkylation reaction typically requires a base like lithium hydride or potassium carbonate in a polar aprotic solvent like DMF. [, ]
Chemical Reactions Analysis
  • Metal complexation: The sulfur and nitrogen atoms in the molecule can act as ligands for metal coordination, leading to the formation of metal complexes with potentially different biological activities. [, ]
Mechanism of Action
  • AChE inhibition: These compounds might bind to the active site of AChE, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. []
  • α-Glucosidase inhibition: Similar compounds may interact with α-glucosidase, hindering the breakdown of carbohydrates and potentially aiding in blood glucose regulation. []
  • Urease inhibition: The mechanism might involve binding to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea. []
  • Antibacterial activity: While the exact mechanism is unclear, these compounds might interfere with bacterial cell wall synthesis, disrupt bacterial protein synthesis, or act on other crucial bacterial targets. []
Applications
  • Drug discovery and development: Investigating the potential of this compound as a lead molecule for designing novel therapeutics targeting Alzheimer's disease, diabetes, bacterial infections, and urease-related disorders. This includes optimizing its structure for improved potency, selectivity, and pharmacokinetic properties. [, , ]
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of structurally similar compounds to understand how different substituents and structural modifications affect the compound's biological activity. This information is crucial for developing more potent and selective drug candidates. [, , ]
  • Mechanism of action studies: Performing in-depth investigations to elucidate the specific molecular mechanisms by which this compound and its analogues exert their biological effects. This knowledge is essential for guiding further drug development efforts. [, ]
  • In vitro and in vivo studies: Evaluating the efficacy and safety profile of the compound using various experimental models, including cell-based assays and animal models of diseases. These studies are crucial for assessing the potential of this compound for clinical translation. [, , ]
Future Directions
  • Optimization of pharmacological properties: Exploring structural modifications to enhance its potency and selectivity towards specific biological targets while minimizing potential side effects. []

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Compound Description: This compound demonstrated promising cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines, comparable to cisplatin, without exhibiting toxicity towards the NIH/3T3 mouse embryonic fibroblast cell line []. Furthermore, it displayed significant inhibitory activity against MMP-9 [].

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Compound Description: Similar to the previous compound, this molecule exhibited notable cytotoxic activity against A549 and C6 cell lines, comparable to cisplatin, without demonstrating toxicity towards the NIH/3T3 cell line []. It was also identified as a potent inhibitor of MMP-9 [].

Synthesis of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This refers to a series of bi-heterocyclic compounds designed and synthesized as potential therapeutic agents for Alzheimer's disease and diabetes []. These compounds were evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].

Relevance: The compounds in this series are closely related to 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, as they share the key structural motif of a 1,3,4-oxadiazole ring connected via a sulfur linker to an acetamide group which is further attached to a substituted thiazole ring []. The primary difference is the specific substituents on the oxadiazole and thiazole rings.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of thiazole-1,3,4-oxadiazole hybrid analogues was synthesized and evaluated for their in vitro antibacterial activity [].

Relevance: These compounds are structurally similar to 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, as they both contain the 1,3,4-oxadiazole and thiazole rings []. The main distinctions lie in the linker between these rings (a methylene group vs. a thioacetamide linker) and the substitution patterns on the rings.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides demonstrated potent inhibitory activity against the enzyme urease []. Additionally, they exhibited low cytotoxicity in hemolysis assays [].

Relevance: These compounds share structural similarities with 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, particularly the presence of both 1,3,4-oxadiazole and thiazole rings within their structures []. The key difference is the extended propanamide linker connecting the oxadiazole ring to the phenyl group, compared to the acetamide linker in the target compound.

Properties

Product Name

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C20H14Cl2N4O2S2

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C20H14Cl2N4O2S2/c1-11-17(12-5-3-2-4-6-12)24-19(30-11)23-16(27)10-29-20-26-25-18(28-20)14-8-7-13(21)9-15(14)22/h2-9H,10H2,1H3,(H,23,24,27)

InChI Key

RAEFSSWWCCJOJM-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.